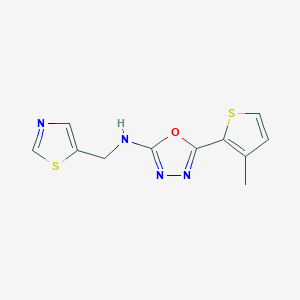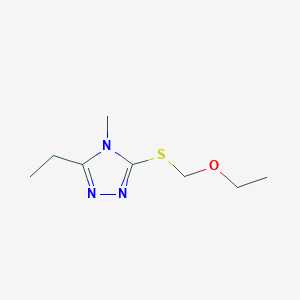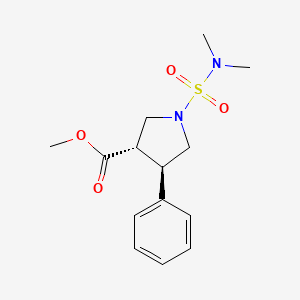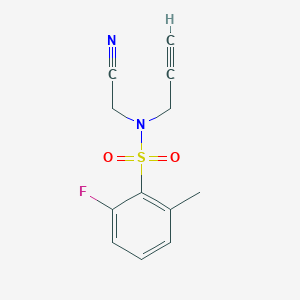![molecular formula C18H19ClN2O3 B6625175 N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide, also known as AMMC, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. AMMC belongs to the class of benzamides and has been shown to exhibit promising activity against a variety of diseases.
Wirkmechanismus
The mechanism of action of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammatory cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the production of inflammatory cytokines by blocking the activation of specific signaling pathways. In bacterial cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit a variety of biochemical and physiological effects. In cancer cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of histone deacetylases. In inflammatory cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of specific signaling pathways. In bacterial cells, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide in lab experiments is its broad spectrum of activity against a variety of diseases. Another advantage is its relatively low toxicity compared to other compounds with similar activity. One limitation of using N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide research. One direction is to investigate its potential as a cancer therapy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide and to identify potential side effects and toxicity.
Synthesemethoden
The synthesis of N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to produce 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-(3-acetamido-4-methoxyphenyl)methylamine to produce N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide. The overall yield of the synthesis is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit activity against a variety of diseases, including cancer, inflammation, and bacterial infections. In cancer research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In bacterial infection research, N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide has been shown to exhibit antibacterial activity against a variety of bacterial strains.
Eigenschaften
IUPAC Name |
N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11-14(5-4-6-15(11)19)18(23)20-10-13-7-8-17(24-3)16(9-13)21-12(2)22/h4-9H,10H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBZWQZXQZFIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NCC2=CC(=C(C=C2)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)


![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)

![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625193.png)